N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a cyclopropane carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C14H22N4O |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H22N4O/c19-14(12-4-5-12)16-13-3-1-7-17(11-13)9-10-18-8-2-6-15-18/h2,6,8,12-13H,1,3-5,7,9-11H2,(H,16,19) |
InChI Key |
XUMNZXAZWRWXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CC=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling of the Pyrazole and Piperidine Rings: This step involves the formation of a bond between the pyrazole and piperidine rings, often through nucleophilic substitution or condensation reactions.
Introduction of the Cyclopropane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for the development of new medications.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}carboxamide
- N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxylate
- N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxylamide
Uniqueness
N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
